molecular formula C10H18N2O2 B7777092 5-Hexyl-5-methyl-imidazolidine-2,4-dione CAS No. 5472-88-8

5-Hexyl-5-methyl-imidazolidine-2,4-dione

Cat. No. B7777092
CAS RN: 5472-88-8
M. Wt: 198.26 g/mol
InChI Key: IRPZLZDRELZAHU-UHFFFAOYSA-N
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Description

5-Hexyl-5-methyl-imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C10H18N2O2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 5-Hexyl-5-methyl-imidazolidine-2,4-dione are Tankyrases (TNKS) . TNKS are a group of proteins that play a major role in many biological pathways . They belong to the polymerase family poly (ADP-ribose) (PARP), responsible for the Wnt signaling pathway .

Mode of Action

5-Hexyl-5-methyl-imidazolidine-2,4-dione interacts with its targets, TNKS-1 and TNKS-2, through a dual inhibitory mechanism . The compound binds to conserved residues; GLY1185 and ILE1224 in TNKS-1 and PHE1035 and PRO1034 in TNKS-2 . These interactions result in high-affinity interactions and contribute to the dual binding mechanism of the compound .

Biochemical Pathways

The compound affects the Wnt β-catenin pathway and various other cellular processes . TNKS plays an essential role in these processes, making them suitable targets for the compound, especially in cancer .

Pharmacokinetics

The compound is a solid at room temperature , suggesting that it may have good stability and could potentially be formulated for oral administration.

Result of Action

The molecular and cellular effects of 5-Hexyl-5-methyl-imidazolidine-2,4-dione’s action are primarily related to its inhibitory effects on TNKS . By inhibiting TNKS, the compound can disrupt the Wnt β-catenin pathway and other cellular processes, potentially leading to the suppression of cancer cell growth .

Action Environment

The action, efficacy, and stability of 5-Hexyl-5-methyl-imidazolidine-2,4-dione can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as it is recommended to be stored at room temperature

properties

IUPAC Name

5-hexyl-5-methylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-3-4-5-6-7-10(2)8(13)11-9(14)12-10/h3-7H2,1-2H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPZLZDRELZAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1(C(=O)NC(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00277174
Record name 5-hexyl-5-methyl-imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hexyl-5-methyl-imidazolidine-2,4-dione

CAS RN

5336-03-8, 5472-88-8
Record name NSC47125
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47125
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC29619
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29619
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC1021
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1021
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-hexyl-5-methyl-imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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